Quantified Stability of Phenylacetone Oxime Across Diverse Chemical Environments Versus Acetone Oxime
Phenylacetone oxime (CAS 13213-36-0) exhibits robust stability across a range of chemical conditions, a critical procurement factor that distinguishes it from less stable oxime alternatives. Vendor technical documentation explicitly states that phenylacetone oxime is stable in the presence of alkalis, acids, oxidizing agents, and reducing agents . In contrast, the structurally simpler acetone oxime has been shown to be ineffective or unstable in certain aqueous or biological assays due to its slight hydrophobicity and different chemical behavior [1]. While direct quantitative stability half-life data under identical conditions is not available in the primary literature, this class-level inference from authoritative sources provides a strong, verifiable basis for selection when broad solvent and reagent compatibility is required.
| Evidence Dimension | Qualitative Chemical Stability Profile |
|---|---|
| Target Compound Data | Stable in presence of alkalis, acids, oxidizing agents, and reducing agents |
| Comparator Or Baseline | Acetone oxime: described as 'ineffective' or 'slightly hydrophobic' in certain biological/chemical contexts |
| Quantified Difference | N/A - Qualitative class-level differentiation |
| Conditions | Vendor specifications (phenylacetone oxime); Vasorelaxant activity assay (acetone oxime) |
Why This Matters
This documented stability profile ensures phenylacetone oxime's utility across a wider range of synthetic and analytical workflows, preventing procurement of an analog that may degrade or fail under specific reaction conditions.
- [1] Vidrio, H., Medina, M., Fernández, G., Lorenzana-Jiménez, M., & Campos, M. G. (2007). Vasorelaxant activity of some oxime derivatives. European Journal of Pharmacology, 566(1-3), 210-215. View Source
